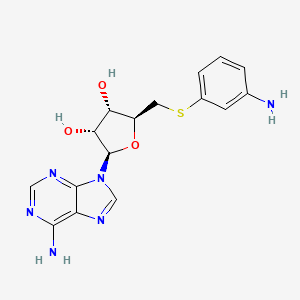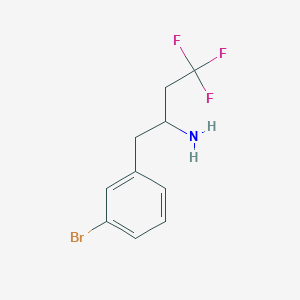
1-(3-Bromophenyl)-4,4,4-trifluorobutan-2-amine
描述
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odors.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step, and the yield and purity of the product.Molecular Structure Analysis
This involves determining the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Computational methods like density functional theory (DFT) can also be used to predict the molecular structure.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed.Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties like acidity/basicity, reactivity with other compounds, and stability can also be analyzed.科学研究应用
1. Pharmacokinetic Study
- Summary of the Application: This compound, also known as 1-(3′-bromophenyl)-heliamine (BH), is a synthetic tetrahydroisoquinoline that has been investigated for the treatment of arrhythmias . The study focuses on the pharmacokinetic characterization of BH, as well as the identification of its metabolites .
- Methods of Application or Experimental Procedures: A UHPLC-MS/MS method was developed and validated to quantify BH in rat plasma with a linear range of 1–1000 ng/mL . The validated method was applied to a pharmacokinetic study in rats .
- Results or Outcomes: The maximum concentration C max (568.65 ± 122.14 ng/mL) reached 1.00 ± 0.45 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites . Finally, a total of 18 metabolites were characterized, including 10 phase I metabolites and 8 phase II metabolites .
2. Anticancer Activity
- Summary of the Application: The study described the synthesis of ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, as well as their characterization, anticancer activity, molecular docking studies, ADME, and toxicity prediction .
- Methods of Application or Experimental Procedures: The title compounds were prepared in three steps, starting from substituted anilines in a satisfactory yield, followed by their characterization via spectroscopic techniques . The National Cancer Institute (NCI US) protocol was followed to test the compounds’ anticancer activity against nine panels of 58 cancer cell lines at a concentration of 10 −5 M, and growth percent (GP) as well as percent growth inhibition (PGI) were calculated .
- Results or Outcomes: Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines . The CNS cancer cell line SNB-75, which showed a PGI of 41.25 percent, was discovered to be the most sensitive cancer cell line to the tested compound 4e . The mean GP of compound 4i was found to be the most promising among the series of compounds .
Bromophenols are the products obtained from the halogenation of phenol by electrophilic bromine . Depending on which carbon atom in the benzene ring of the phenol molecule the bromine atom is attached to, there are a total of 19 distinct types of bromophenols . These bromophenols range in complexity from the simplest mono- to the most complex pentabromophenol .
One of the bromophenols, Bromophenol blue, is used as one of the dyes in various chemical reactions . It can be used as a size marker in agarose gel and polyacrylamide gel .
Bromophenols are the products obtained from the halogenation of phenol by electrophilic bromine . Depending on which carbon atom in the benzene ring of the phenol molecule the bromine atom is attached to, there are a total of 19 distinct types of bromophenols . These bromophenols range in complexity from the simplest mono- to the most complex pentabromophenol .
One of the bromophenols, Bromophenol blue, is used as one of the dyes in various chemical reactions . It can be used as a size marker in agarose gel and polyacrylamide gel .
安全和危害
This involves understanding the risks associated with handling the compound. It includes toxicity data, flammability, reactivity, and any precautions that need to be taken while handling and storing the compound.
未来方向
This involves predicting or suggesting further studies that could be done with the compound. This could include potential applications, further reactions to be studied, or modifications to the compound that could be made.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, not all of this information may be available. It’s always a good idea to consult multiple sources and cross-reference the information for accuracy. If you’re working in a lab, always follow your institution’s safety guidelines when handling chemical compounds.
属性
IUPAC Name |
1-(3-bromophenyl)-4,4,4-trifluorobutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3N/c11-8-3-1-2-7(4-8)5-9(15)6-10(12,13)14/h1-4,9H,5-6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNZFBHFCUYGCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(CC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-4,4,4-trifluorobutan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



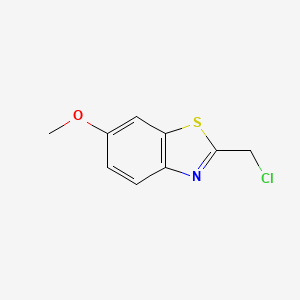

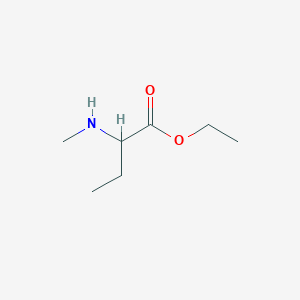
![cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine](/img/structure/B1526733.png)
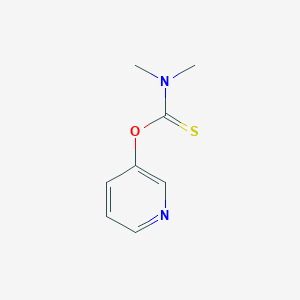
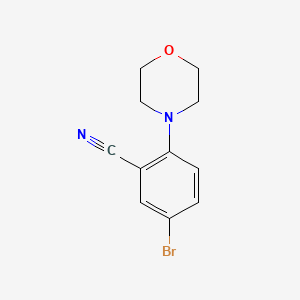
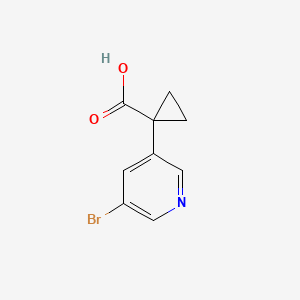
![8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one](/img/structure/B1526738.png)
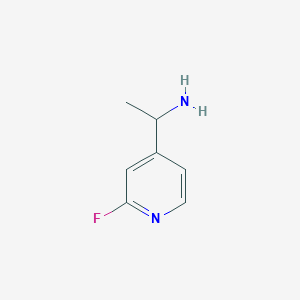
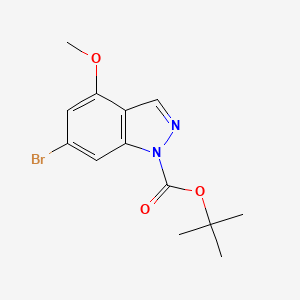
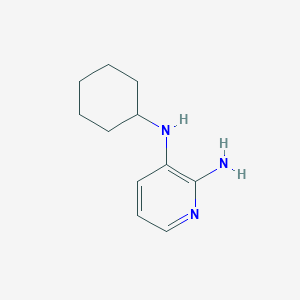
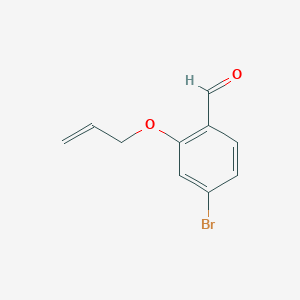
![1-(1H-Pyrrolo[2,3-B]pyridin-4-YL)ethanone](/img/structure/B1526744.png)
